molecular formula C30H35NO5 B6523991 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one CAS No. 680604-50-6

1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one

Cat. No.: B6523991
CAS No.: 680604-50-6
M. Wt: 489.6 g/mol
InChI Key: VLAJSJCVXISTEC-UHFFFAOYSA-N
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Description

The compound 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one is a tetrahydroisoquinoline derivative with a complex substitution pattern. Its core structure consists of a tetrahydroisoquinoline scaffold substituted at positions 6 and 7 with methoxy groups. The nitrogen atom at position 1 is modified with a [4-(propan-2-yl)phenoxy]methyl group, while the 2-position is linked to a 4-methoxyphenyl-substituted ethanone moiety. This structural arrangement confers unique physicochemical and pharmacological properties, as the methoxy and aromatic groups influence solubility, lipophilicity, and receptor-binding affinity .

Tetrahydroisoquinolines are widely studied for their biological activities, including antagonism of neurotransmitter receptors such as orexin-1 (OX1R). The substituents on the nitrogen and ethanone groups are critical for modulating selectivity and potency toward specific targets .

Properties

IUPAC Name

1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO5/c1-20(2)22-8-12-25(13-9-22)36-19-27-26-18-29(35-5)28(34-4)17-23(26)14-15-31(27)30(32)16-21-6-10-24(33-3)11-7-21/h6-13,17-18,20,27H,14-16,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAJSJCVXISTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H25NO4\text{C}_{20}\text{H}_{25}\text{N}\text{O}_{4}

This structure contains a tetrahydroisoquinoline core, which is known for its diverse biological activities.

1. Antioxidant Properties

Research indicates that the compound exhibits notable antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. The presence of methoxy groups in the structure enhances its electron-donating ability, contributing to its antioxidant capacity .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced apoptosis. Studies suggest that it may act as a peripheral catechol-O-methyltransferase (COMT) inhibitor, which is beneficial in treating conditions like Parkinson's disease .

3. Antimicrobial Activity

In antimicrobial assays, the compound has exhibited activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property indicates potential use as an antibacterial agent in clinical settings .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The methoxy groups likely enhance electron donation, neutralizing reactive oxygen species (ROS).
  • Neuroprotective Mechanism : Inhibition of COMT leads to increased levels of catecholamines, which are critical for neuronal health.
  • Antimicrobial Mechanism : The compound's lipophilicity allows it to penetrate bacterial membranes effectively.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study published in Molecules demonstrated that administration of the compound in a mouse model of Parkinson's disease resulted in significant improvements in motor function and reduced neuroinflammation. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Antioxidant Efficacy in Cellular Models

In another investigation, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated a marked reduction in cell death and an increase in antioxidant enzyme activity, supporting its role as a neuroprotective agent .

Data Table

Biological ActivityObserved EffectsReference
AntioxidantScavenges free radicals
NeuroprotectiveReduces apoptosis
AntimicrobialInhibits bacterial growth

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Compound Name Substituent at N1 Substituent at C2 Key Properties/Activities Reference
Target Compound [4-(Propan-2-yl)phenoxy]methyl 4-Methoxyphenyl ethanone Potential OX1R antagonism (inferred)
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2-yl)-2,2-dimethylpropan-1-one () Phenyl 2,2-Dimethylpropanone Lower lipophilicity; synthetic precursor
{6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinolin-2-yl}(2-fluorophenyl)methanone () [4-Methoxyphenoxy]methyl 2-Fluorophenyl methanone Enhanced electron-withdrawing properties
N-Benzyl-2-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenyl]methyl}-THIQ-2-yl)acetamide (Compound 51, ) [4-(Propan-2-yl)phenyl]methyl (benzyl) N-Benzyl acetamide OX1R antagonist (65% yield)
1-(4-Methoxyphenyl)ethan-1-one () N/A (acetophenone derivative) N/A Solubility: Moderate in polar solvents

Substituent Impact on Physicochemical Properties

  • Lipophilicity: The target compound’s [4-(propan-2-yl)phenoxy]methyl group increases lipophilicity compared to the phenyl group in ’s analogue. This may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects: The 4-methoxyphenyl ethanone group introduces electron-donating methoxy substituents, which could stabilize hydrogen bonding interactions in receptor binding.

Functional Group Comparison

Table 2: Functional Group Influence on Key Properties

Functional Group Role in Target Compound Example in Analogues Impact
6,7-Dimethoxy groups Electron donation; steric bulk Consistent across all analogues Enhances receptor binding; reduces oxidation
[4-(Propan-2-yl)phenoxy]methyl Lipophilic anchor [4-Methoxyphenoxy]methyl () Increases membrane permeability
4-Methoxyphenyl ethanone Hydrogen-bond acceptor/donor 2-Fluorophenyl methanone () Modulates solubility and metabolic stability

Research Findings and Implications

  • Synthesis Challenges: The target compound’s synthesis likely parallels ’s protocols, where steric hindrance from bulky substituents (e.g., isopropyl) reduces yields. Optimizing coupling reactions for the phenoxymethyl group is critical .
  • The 4-methoxyphenyl group may improve CNS penetration compared to ’s fluorophenyl derivative .

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